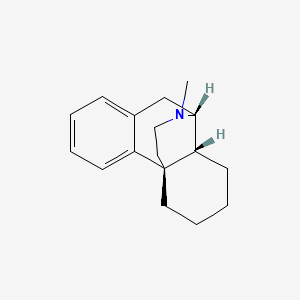

N-Methylmorphinan

Description

Structure

3D Structure

Properties

CAS No. |

3882-38-0 |

|---|---|

Molecular Formula |

C17H23N |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene |

InChI |

InChI=1S/C17H23N/c1-18-11-10-17-9-5-4-8-15(17)16(18)12-13-6-2-3-7-14(13)17/h2-3,6-7,15-16H,4-5,8-12H2,1H3/t15-,16+,17-/m0/s1 |

InChI Key |

IHBSVVZENGBQDY-BBWFWOEESA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=CC=CC=C34 |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=CC=CC=C34 |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=CC=CC=C34 |

Other CAS No. |

3882-38-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the N-Methylmorphinan Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylmorphinan scaffold is a cornerstone in medicinal chemistry, forming the fundamental structure for a vast array of psychoactive compounds. This guide provides a detailed examination of the N-methylmorphinan core, its chemical properties, and the pharmacological implications of its derivatives. Morphinan (B1239233) itself is a tetracyclic ring system that is a derivative of phenanthrene, featuring an additional nitrogen-containing D ring.[1] The physiological activity of morphinans is largely associated with the aromatic A ring, the nitrogenous D ring, and the bridged structure connecting them.[1]

Core Structure and Chemical Properties

The foundational N-methylmorphinan structure consists of a tetracyclic framework with a methyl group attached to the nitrogen at position 17.[2][3] Its systematic IUPAC name is (1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene.[3]

Chemical Formula: C17H23N[2][3]

Molecular Weight: 241.37 g/mol [3]

The reactivity of the N-methylmorphinan core is concentrated at several key positions, allowing for a wide range of chemical modifications. These modifications are instrumental in altering the pharmacological profile of the resulting derivatives, influencing their efficacy as analgesics, cough suppressants, or dissociative hallucinogens.[1][4][5] Structure-activity relationship (SAR) studies have been extensively conducted by modifying positions 5, 6, 14, and 17 of the morphinan skeleton.[4][5]

Key Reactive Positions:

-

Position 3 (Phenolic Hydroxyl Group): In many biologically active morphinans, such as morphine, a hydroxyl group at position 3 is crucial for opioid receptor interaction. This phenolic hydroxyl can be readily methylated or otherwise modified, significantly impacting the compound's properties. For instance, methylation of the hydroxyl group of the precursor to dextromethorphan (B48470) is a key step in its synthesis.[6]

-

Position 6: The presence of a carbonyl group at position 6, as seen in N-methylmorphinan-6-ones like oxycodone and oxymorphone, is a common feature of potent opioid analgesics.[4][7] This keto group is highly versatile chemically and can be converted into various functionalities, including hydrazones, oximes, and nitriles, leading to compounds with potentially improved side-effect profiles.[4][8] Deletion of the 6-carbonyl group via reactions like the Wolff-Kishner reduction has also been explored, with varying effects on receptor binding and agonist potency.[4][8]

-

Position 14: Functionalization at the 14-position can dramatically alter a compound's activity. The introduction of a 14-hydroxy or 14-alkoxy group can enhance analgesic potency.[7][9] For example, the introduction of a 14-methoxy group into oxymorphone to yield 14-O-methyloxymorphone significantly increases mu-opioid receptor (MOR) affinity and antinociceptive potency.[8]

-

Position 17 (Nitrogen Substituent): The N-methyl group plays a vital role in the pharmacological activity of many morphinans. Replacement of the N-methyl group with other substituents can convert an agonist into an antagonist or a mixed agonist-antagonist.[4] For instance, replacing the N-methyl group with an N-allyl or N-cyclopropylmethyl group can lead to opioid antagonists like naloxone (B1662785) and naltrexone.[4] N-demethylation followed by N-alkylation are common synthetic strategies to explore these modifications.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-methylmorphinan derivatives, illustrating the impact of structural modifications on their pharmacological profiles.

| Compound | Modification from Core | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| N-Methylmorphinan | - | C17H23N | 241.37 | [2][3] |

| Dextromethorphan | 3-methoxy | C18H25NO | 271.40 | [11][12] |

| (+)-3-Hydroxy-N-methylmorphinan (Dextrorphan) | 3-hydroxy | C17H23NO | 257.38 | [13] |

| Morphine | 3,6-dihydroxy, 4,5α-epoxy, 7,8-didehydro | C17H19NO3 | 285.34 | [14] |

Table 1: Physicochemical Properties of Selected N-Methylmorphinan Derivatives.

| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Reference |

| 14-O-methyloxymorphone | 0.10 | 18.2 | 11.2 | [9] |

| 14-methoxymetopon | 0.16 | 41.5 | 29.3 | [9] |

| Morphine | 1.24 | - | - | [15] |

Table 2: Opioid Receptor Binding Affinities of N-Methylmorphinan-6-one Derivatives.

| Compound | Analgesic Potency (ED50, mg/kg, s.c. in mice) | Reference |

| 14-O-methyloxymorphone | 0.012 | [9] |

| 14-methoxymetopon | 0.005 | [9] |

Table 3: In Vivo Antinociceptive Potency of N-Methylmorphinan-6-one Derivatives.

Experimental Protocols

General Procedure for the Synthesis of 6-Desoxomorphinans (Wolff-Kishner Reduction)

This protocol describes the removal of the 6-carbonyl group from N-methylmorphinan-6-ones.

Materials:

-

N-methylmorphinan-6-one derivative (e.g., oxymorphone)

-

Triethylene glycol

-

Potassium hydroxide (B78521) (KOH) pellets

Procedure:

-

A mixture of the N-methylmorphinan-6-one (0.60 mmol), hydrazine hydrate (27 mmol), and triethylene glycol (3 mL) is stirred at 130 °C for 1.5 hours.[8]

-

The reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the 6-desoxomorphinan.[8]

General Procedure for N-Demethylation and N-Alkylation

This two-step process allows for the modification of the substituent at the nitrogen atom.

N-Demethylation:

-

The N-methylmorphinan is reacted with an activated carbonyl compound, such as benzoyl chloride, to form an esterified product.[10]

-

The N-methyl group on the esterified product is then converted to an N-H group through a demethylation reaction, often an oxidative dealkylation.[10]

N-Alkylation:

-

The resulting demethylated product (a normorphinan) is then N-alkylated.[10]

-

A common method involves reductive amination using an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.[10]

Visualization of Signaling Pathways and Workflows

Opioid Receptor Signaling Pathway

N-methylmorphinan derivatives, particularly opioid analgesics, exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][7][16] Upon agonist binding, the receptor activates an intracellular G-protein, leading to a cascade of events that modulate pain signaling.[16][17]

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

General Experimental Workflow for N-Methylmorphinan Derivatization

The development of novel N-methylmorphinan derivatives often follows a structured workflow involving synthesis, purification, and pharmacological evaluation.

Caption: General workflow for the synthesis and evaluation of N-methylmorphinan derivatives.

Conclusion

The N-methylmorphinan core remains a privileged scaffold in the design of centrally acting drugs. Its rich chemistry allows for targeted modifications that can fine-tune pharmacological activity, leading to the development of compounds with improved therapeutic profiles. A thorough understanding of its structure-activity relationships, synthetic accessibility, and signaling pathways is essential for researchers and drug development professionals seeking to innovate in this critical area of medicine.

References

- 1. Morphinan - Wikipedia [en.wikipedia.org]

- 2. N-methylmorphinan | 3882-38-0 [amp.chemicalbook.com]

- 3. 17-Methylmorphinan | C17H23N | CID 5462509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Chemical and Pharmacological Developments on 14-Oxygenated- N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Pharmacology, and Molecular Docking Studies on 6-Desoxo-N-methylmorphinans as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2009154673A1 - Methods of synthesis of morphinans - Google Patents [patents.google.com]

- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 12. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. spectrabase.com [spectrabase.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

N-Methylmorphinan at the µ-Opioid Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of N-Methylmorphinan derivatives at the µ-opioid receptor (MOR). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action

N-Methylmorphinans are a class of synthetic opioids that primarily exert their effects through interaction with the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] The binding of an N-Methylmorphinan derivative to the MOR initiates a cascade of intracellular signaling events, beginning with the activation of heterotrimeric G proteins. This activation is the primary mechanism through which these compounds produce their pharmacological effects, including analgesia.[2]

The MOR is predominantly coupled to inhibitory G proteins of the Gi/o family.[3] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both of these entities can then modulate the activity of downstream effector proteins. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

Quantitative Analysis of N-Methylmorphinan-MOR Interaction

The interaction of N-Methylmorphinan derivatives with the µ-opioid receptor has been characterized through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax in [³⁵S]GTPγS binding assays) for a series of 6-desoxo-N-methylmorphinans and their 6-keto counterparts.

Opioid Receptor Binding Affinities

Binding affinities were determined using competitive binding assays with membranes from Chinese hamster ovary (CHO) cells stably expressing the recombinant human µ (hMOR), δ (hDOR), or κ (hKOR) opioid receptors.

| Compound | Ki (nM) at hMOR | Ki (nM) at hDOR | Ki (nM) at hKOR |

| 1 | 0.20 ± 0.03 | 11.4 ± 1.8 | 3.55 ± 0.55 |

| 1a | 0.21 ± 0.02 | 8.88 ± 1.1 | 4.31 ± 0.63 |

| 2 | 0.11 ± 0.02 | 10.1 ± 1.2 | 4.54 ± 0.81 |

| 2a | 0.14 ± 0.02 | 14.7 ± 2.1 | 5.95 ± 0.92 |

| 3 | 0.15 ± 0.02 | 14.5 ± 2.5 | 11.5 ± 1.9 |

| 3a | 0.04 ± 0.01 | 10.8 ± 1.5 | 8.11 ± 1.2 |

| 4 | 0.25 ± 0.04 | 19.8 ± 1.3 | 15.1 ± 0.9 |

| 4a | 0.34 ± 0.08 | 12.9 ± 1.6 | 7.92 ± 4.47 |

Data sourced from Spetea et al., 2017.

G-Protein Activation

The functional activity of these compounds as MOR agonists was assessed using the [³⁵S]GTPγS binding assay in membranes from CHO cells expressing the human MOR. This assay measures the ligand-induced stimulation of G-protein activation.

| Compound | EC50 (nM) | Emax (% Stimulation vs. DAMGO) |

| 1 | 2.05 ± 0.45 | 101 ± 5 |

| 1a | 2.11 ± 0.38 | 98.5 ± 4.2 |

| 2 | 1.25 ± 0.22 | 105 ± 6 |

| 2a | 1.53 ± 0.29 | 102 ± 7 |

| 3 | 1.08 ± 0.19 | 103 ± 8 |

| 3a | 0.43 ± 0.07 | 99.8 ± 3.5 |

| 4 | 3.28 ± 0.81 | 99.2 ± 2.8 |

| 4a | 2.95 ± 0.54 | 104 ± 3 |

Data sourced from Spetea et al., 2017.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor G-Protein Signaling Pathway

The binding of an N-Methylmorphinan agonist to the µ-opioid receptor triggers a well-defined signaling cascade. The diagram below illustrates this canonical G-protein signaling pathway.

References

Biological activity of novel N-Methylmorphinan derivatives

An In-Depth Technical Guide on the Biological Activity of Novel N-Methylmorphinan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylmorphinan scaffold, the core structure of morphine and other clinically vital opioids, remains a cornerstone in the quest for potent analgesics.[1][2][3] For decades, research has focused on modifying this skeleton to develop novel derivatives with improved therapeutic profiles, aiming to enhance analgesic efficacy while mitigating severe side effects such as respiratory depression, tolerance, and addiction.[1][2][4] This technical guide delves into the recent advancements in the chemical and pharmacological properties of novel N-methylmorphinan derivatives, focusing on key structural modifications that influence their biological activity. We will explore structure-activity relationships (SAR), present quantitative data from key experiments, detail the methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Core Signaling Pathway of MOP Agonists

The primary molecular target for most morphinan-based analgesics is the mu-opioid receptor (MOP), a G protein-coupled receptor (GPCR).[4][5] Activation of the MOP receptor by an agonist initiates a cascade of intracellular events leading to analgesia.

Caption: MOP receptor activation by an N-Methylmorphinan agonist.

Structural Modifications and Structure-Activity Relationships (SAR)

Systematic modifications of the N-methylmorphinan skeleton at various positions have yielded derivatives with distinct pharmacological profiles. Key positions for modification include C5, C6, C14, and the N-substituent at position 17.[1]

Modifications at Position 14: 14-Alkoxy-N-methylmorphinan-6-ones

Introducing an alkoxy group at the C14 position of oxymorphone has been a successful strategy to enhance analgesic potency.[4] For example, replacing the 14-hydroxyl group with a methoxy (B1213986) group to create 14-O-methyloxymorphone resulted in a compound with improved binding affinities at all three major opioid receptors (MOP, DOP, KOP) while retaining MOP selectivity and significantly increasing agonist potency.[4]

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of 14-O-Substituted Derivatives

| Compound | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP EC50 (nM) ([³⁵S]GTPγS) |

| Oxymorphone | 0.22 | 23 | 5.4 | 15.1 |

| 14-O-Methyloxymorphone | 0.10 | 11 | 3.1 | 1.8 |

| 14-Methoxymetopon (B146635) | 0.15 | 12.3 | 4.8 | 0.45 |

Data compiled from multiple sources. Actual values may vary based on specific assay conditions.[4]

Modifications at Position 5

The introduction of a methyl group at position 5, as seen in metopon (5-methyl-oxymorphone), leads to a higher analgesic potency than morphine and an improved side-effect profile, including reduced respiratory depression and nausea.[4] Further exploration led to the synthesis of 14-methoxymetopon, which is a highly potent and selective MOP agonist.[4] Replacing the 5-methyl group with a larger benzyl (B1604629) group in 14-methoxymetopon analogues was found to increase agonist potency in functional assays while maintaining high MOP receptor affinity.[4]

Modifications at Position 6: The Role of the 6-Keto and 6-Cyano Groups

The C6 position is a critical site for influencing ligand binding, efficacy, and signaling.[5][6] While many potent analgesics like oxycodone possess a 6-carbonyl group, converting this into other functionalities can drastically alter the pharmacological profile.[5][6]

-

6-Desoxo Derivatives: Removal of the 6-keto function in several 14-oxygenated-N-methylmorphinan-6-ones generally does not significantly affect binding affinity or agonist potency at the MOP receptor.[2]

-

6-Cyano Derivatives: Introducing a 6-cyano (acrylonitrile) substituent can lead to highly selective MOP receptor ligands with high affinity, while reducing binding to DOP and KOP receptors.[1][2] Certain 6-cyano-N-methylmorphinans have been identified as high-affinity, selective MOP agonists that are very potent in stimulating G protein coupling and intracellular calcium release.[5][6]

Table 2: In Vitro Opioid Activities of 6-Substituted N-methylmorphinan-6-ones

| Compound | MOP Ki (nM) | MOP EC50 (nM) ([³⁵S]GTPγS) | MOP Emax (%) |

| Oxycodone | 15.9 | 30.6 | 72 |

| 6-Cyano Derivative 5* | 0.21 | 2.59 | 75 |

| 14-O-Methylmorphine-6-O-sulfate | 1.12 | 4.38 (MVD) | 99.1 (MVD) |

| Morphine-6-O-sulfate | 11.48 | 102.81 (MVD) | 36.87 (MVD) |

*As designated in the cited literature.[6] MVD: Mouse Vas Deferens bioassay.[7]

Modifications at Position 17: The N-Substituent

The N-substituent on the morphinan (B1239233) skeleton is a key determinant of functional activity, dictating whether a compound acts as an agonist, antagonist, or has a mixed profile.[1]

-

N-Methyl to N-Allyl/N-Cyclopropylmethyl: Replacing the N-methyl group with N-allyl (as in nalorphine) or N-cyclopropylmethyl (as in naltrexone) famously converts MOP agonists into antagonists.[1]

-

N-Phenethyl: Swapping the N-methyl for an N-phenethyl group can significantly improve affinity and selectivity for the MOP receptor, leading to potent agonism and antinociceptive efficacy.[8] N-phenethyl derivatives of morphine and oxymorphone are highly effective at stimulating G protein coupling and intracellular calcium release via the MOP receptor.[8]

Experimental Protocols

The characterization of novel N-methylmorphinan derivatives relies on a standardized set of in vitro and in vivo assays.

Caption: Standard workflow for pharmacological evaluation.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a novel compound for specific opioid receptors (MOP, DOP, KOP).

-

Methodology:

-

Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, or KOP receptor.[2][8]

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for MOP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated, and bound and free radioligand are separated via rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To measure the ability of a compound to activate G proteins coupled to the opioid receptor, thus determining its functional potency (EC50) and efficacy (Emax).

-

Methodology:

-

Incubation: CHO cell membranes expressing the receptor of interest are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.[8]

-

Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation & Quantification: The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated from the free form by filtration and quantified by scintillation counting.[8]

-

Analysis: Data are plotted as concentration-response curves to calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation relative to a standard full agonist like DAMGO).[8]

-

In Vivo Antinociception Assays (Mouse Models)

-

Objective: To assess the analgesic effect of a compound in a living organism and determine its in vivo potency (ED50).

-

Methodology:

-

Administration: The test compound is administered to mice, typically via subcutaneous (s.c.) injection.[8]

-

Hot-Plate Test: At a predetermined time after injection (e.g., 30 minutes), the mouse is placed on a surface heated to a constant temperature (e.g., 55°C). The latency time for the mouse to show a pain response (e.g., licking a paw or jumping) is recorded.[8]

-

Tail-Flick Test: A beam of high-intensity light is focused on the mouse's tail. The time taken for the mouse to "flick" its tail away from the heat source is measured.[8]

-

Analysis: A maximum possible effect (%MPE) is calculated based on a cut-off time to prevent tissue damage. Dose-response curves are generated to determine the ED50, the dose required to produce a 50% MPE.[8]

-

Conclusion and Future Directions

The targeted molecular modification of the N-methylmorphinan scaffold continues to be a fruitful strategy in the development of novel analgesics. Research has demonstrated that specific substitutions at the C5, C6, C14, and N17 positions can fine-tune the pharmacological profile of these derivatives, enhancing potency and receptor selectivity while potentially reducing adverse effects. The introduction of 14-alkoxy groups, 5-benzyl groups, and 6-cyano functions have all led to compounds with potent MOP agonism. Furthermore, modification of the N-substituent remains a powerful tool to modulate agonist versus antagonist activity.

Future research will likely focus on developing bi- or multifunctional ligands that can target multiple opioid receptors simultaneously, which is an attractive alternative to highly selective MOP agonists.[1][3] The ultimate goal remains the discovery of opioid analgesics with potent, long-lasting pain relief and a significantly improved safety profile, thereby addressing the limitations of current pain therapies.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones | Semantic Scholar [semanticscholar.org]

- 4. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Morphinan Skeleton: A Versatile Scaffold for Modern Analgesic Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The morphinan (B1239233) skeleton, the structural foundation of morphine and other related alkaloids, has been a cornerstone of pain management for centuries.[1][2][3] Its rigid pentacyclic structure provides a unique and highly adaptable scaffold for the design and synthesis of potent analgesics.[1][4] However, the clinical utility of classical morphinans is often hampered by a range of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for addiction.[2][4][5][6] This has fueled a continuous search for novel analgesics with improved safety profiles. This technical guide delves into the chemistry, pharmacology, and drug discovery strategies centered on the morphinan scaffold, providing researchers and drug development professionals with a comprehensive overview of its potential in creating the next generation of pain therapeutics.

I. The Morphinan Scaffold: Structure and Activity

The fundamental morphinan structure consists of a phenanthrene (B1679779) core with an additional nitrogen-containing ring, creating a rigid framework that is crucial for its interaction with opioid receptors.[7] Naturally occurring morphinans like morphine, codeine, and thebaine are isolated from the opium poppy, Papaver somniferum.[3][7][8] These natural products have served as the starting point for a vast library of semi-synthetic and synthetic derivatives.[4][6][9]

Modifications to the morphinan skeleton have been extensively studied to understand how chemical structure influences analgesic activity and side effects.[5][10] Key positions on the scaffold where alterations significantly impact pharmacological properties include:

-

Position 3 (Phenolic Hydroxyl Group): This group is critical for analgesic activity. Masking it, as in codeine (a methyl ether), reduces potency.

-

Position 6 (Alcohol or Ketone): Modifications at this position can influence potency and the side-effect profile. For instance, the conversion of the C6-hydroxyl to an amine has led to the development of aminomorphinans with diverse pharmacological activities.[11]

-

Position 14 (Hydroxyl Group): The introduction of a hydroxyl group at C14, as seen in oxycodone and oxymorphone, often enhances analgesic potency.[5][9] Further substitutions at this position can modulate receptor selectivity and signaling bias.[6][9]

-

N-17 Substituent: The nature of the substituent on the nitrogen atom is a major determinant of activity. Small alkyl groups like methyl (as in morphine) are associated with agonist activity, while larger groups like allyl or cyclopropylmethyl can confer antagonist or mixed agonist-antagonist properties.[10]

Caption: Key modification sites on the morphinan skeleton.

II. Pharmacology and Signaling Pathways

Morphinan-based analgesics primarily exert their effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs).[1][12][13] The three main types of opioid receptors are mu (μ), delta (δ), and kappa (κ).[1][14] The analgesic effects of morphine and many of its derivatives are mediated primarily through the activation of the mu-opioid receptor (μOR).[4][5][6][14]

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of two main intracellular signaling pathways: the G-protein pathway and the β-arrestin pathway.[12][13][15][16]

-

G-protein Pathway: This is considered the "classical" signaling route responsible for the desired analgesic effects.[12] Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12] The Gβγ subunit can also modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which contributes to the reduction of neuronal excitability and nociceptive transmission.[12]

-

β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization and internalization.[12][15] However, it is also implicated in mediating many of the undesirable side effects of opioids, such as respiratory depression, tolerance, and constipation.[13]

The concept of biased agonism has emerged as a key strategy in modern opioid drug discovery.[2][13] A biased agonist preferentially activates one signaling pathway over another. The goal is to develop morphinan-based compounds that are biased towards the G-protein pathway to achieve potent analgesia while minimizing the recruitment of β-arrestin and its associated adverse effects.[13][17]

Caption: Simplified opioid receptor signaling pathways.

III. Drug Discovery and Development Workflow

The discovery of novel analgesics based on the morphinan scaffold follows a structured workflow that integrates medicinal chemistry, in vitro pharmacology, and in vivo testing.

Caption: General workflow for morphinan-based drug discovery.

IV. Quantitative Data of Selected Morphinan Derivatives

The following tables summarize the in vitro binding affinities and functional activities of representative morphinan-based compounds at human opioid receptors. This data allows for a comparative analysis of their potency and selectivity.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Selected Morphinan Derivatives

| Compound | μ-OR (Ki, nM) | δ-OR (Ki, nM) | κ-OR (Ki, nM) | Reference |

| Morphine | 1.0 - 10 | 100 - 300 | 30 - 100 | [18] |

| DAMGO | 1.16 | 1790 | 3440 | [18] |

| Oxycodone | 15.7 | 1000 | 335 | [18] |

| Fentanyl | 0.39 | 18.6 | 1600 | [18] |

| Naloxone | 1.25 | 17.5 | 1.7 | [18] |

| norBNI | 47 | 43 | 0.28 | [18] |

Table 2: In Vitro Functional Activity (EC50, nM) in Calcium Mobilization Assay

| Compound | μ-OR (EC50, nM) | δ-OR (EC50, nM) | κ-OR (EC50, nM) | Reference |

| Morphine | 29.2 | >10,000 | 114 | [18] |

| DAMGO | 0.23 | 206 | 2150 | [18] |

| Oxycodone | 15.5 | >10,000 | 1180 | [18] |

| Fentanyl | 0.11 | 29.5 | 10,700 | [18] |

| Deltorphin II | 1290 | 0.16 | 1340 | [18] |

| U69593 | 11,100 | 3110 | 1.0 | [18] |

Data is compiled from various assays and cell lines, and direct comparisons should be made with caution.[18]

V. Key Experimental Protocols

Reproducible and validated experimental methods are crucial for the discovery and characterization of novel morphinan-based analgesics.

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor.

-

Objective: To determine the Ki of a test compound for the human mu-opioid receptor.[19]

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[19]

-

Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).[19]

-

Test Compound: Morphinan derivative of interest.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[19]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

-

Filtration Apparatus: Cell harvester with glass fiber filters.[19]

-

Scintillation Counter.[19]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[19]

-

Assay Setup (96-well plate, in triplicate):

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[19]

-

Washing: Wash the filters multiple times with ice-cold assay buffer.[19]

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.[19]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.[19]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[19]

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.[19]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

This is a common method for assessing the efficacy of centrally acting analgesics in animal models.

-

Objective: To measure the latency of a pain response to a thermal stimulus.

-

Apparatus: A hot plate apparatus with a controlled surface temperature (typically 52-55°C).[20][21]

-

Animals: Mice (18-22g) or rats.[20]

-

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room.

-

Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle control (e.g., intraperitoneally or subcutaneously).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.

-

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This model is used to evaluate peripherally and centrally acting analgesics by inducing a visceral inflammatory pain response.[22]

-

Objective: To count the number of abdominal constrictions (writhes) following an injection of an irritant.

-

Materials: 0.6% acetic acid solution.[22]

-

Animals: Mice.

-

Procedure:

-

Grouping: Divide animals into groups (vehicle control, positive control, test compound groups).[20]

-

Drug Administration: Administer the test compound or controls to the respective groups.

-

Induction of Writhing: After a set period (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (typically 10 ml/kg).[20][22]

-

Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).[22]

-

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.

VI. Conclusion and Future Directions

The morphinan skeleton remains an exceptionally valuable scaffold in the quest for safer and more effective analgesics.[2] Advances in our understanding of opioid receptor pharmacology, particularly the nuances of signaling pathways and the concept of biased agonism, have opened new avenues for rational drug design.[2][13] By strategically modifying the morphinan core, medicinal chemists can fine-tune the pharmacological properties of new compounds to enhance their therapeutic index. The integration of computational docking, sophisticated in vitro functional assays, and predictive in vivo models will continue to drive the evolution of morphinan-based drugs, bringing hope for potent pain relief without the debilitating side effects that have long been associated with this class of molecules.[17] The ongoing research into multifunctional ligands that target multiple opioid receptors simultaneously also represents a promising strategy for the future of pain management.[5][9]

References

- 1. Chapter - Synthesis of Natural Morphinans and Development of Related Alkaloids | Bentham Science [benthamscience.com]

- 2. Morphinan Evolution: The Impact of Advances in Biochemistry and Molecular Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Morphinan - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. policycommons.net [policycommons.net]

- 11. mdpi.com [mdpi.com]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Item - Structureâactivity relationships of opioid ligands - Loughborough University - Figshare [repository.lboro.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. In-Vivo Models for Management of Pain [scirp.org]

- 21. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 22. ijisrt.com [ijisrt.com]

The Pivotal Role of Structure in the Agonist Activity of N-methylmorphinan-6-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morphinan (B1239233) skeleton, a core component of many potent analgesics, has been a focal point of medicinal chemistry for decades. Within this class of compounds, N-methylmorphinan-6-ones represent a critical scaffold, the modification of which has profound implications for opioid receptor affinity, selectivity, and functional activity. This technical guide delves into the intricate structure-activity relationships (SAR) of these compounds, offering a comprehensive overview of how chemical substitutions at key positions govern their pharmacological profiles. By synthesizing data from numerous studies, this document provides a detailed resource for researchers engaged in the design and development of novel opioid analgesics with improved therapeutic indices.

Core Structure and Key Positions for Modification

The fundamental N-methylmorphinan-6-one structure serves as a template for a wide array of derivatives. The SAR of this class is primarily dictated by substitutions at three key positions: the C5, C6, and C14 positions of the morphinan ring system. Each of these sites offers a unique opportunity to modulate the interaction of the ligand with opioid receptors, particularly the mu-opioid receptor (MOR), the primary target for most opioid analgesics.[1][2][3][4][5]

Data Presentation: Quantitative Analysis of Structure-Activity Relationships

The following tables summarize the in vitro and in vivo data for a series of N-methylmorphinan-6-one analogs, highlighting the impact of various substitutions on their opioid receptor binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-methylmorphinan-6-one Analogs

| Compound | R5 | R6 | R14 | Mu (Ki, nM) | Delta (Ki, nM) | Kappa (Ki, nM) | Reference |

| Oxymorphone (1) | H | =O | -OH | 0.25 ± 0.04 | 19.8 ± 1.3 | 15.1 ± 0.9 | [6] |

| 14-O-methyloxymorphone (2) | H | =O | -OCH3 | 0.09 ± 0.01 | 10.3 ± 0.8 | 7.8 ± 0.5 | [6] |

| 14-O-benzyloxymorphone (3) | H | =O | -OBn | 0.18 ± 0.03 | 2.41 ± 0.17 | 3.60 ± 0.25 | [6] |

| 14-Methoxymetopon (4) | -CH3 | =O | -OCH3 | 0.15 ± 0.02 | 27.1 ± 1.9 | 12.7 ± 0.9 | [7] |

| 1a (6-desoxo-oxymorphone) | H | H2 | -OH | 0.34 ± 0.08 | 12.9 ± 1.6 | 7.92 ± 4.47 | [6] |

| 2a (6-desoxo-14-O-methyloxymorphone) | H | H2 | -OCH3 | 0.10 ± 0.02 | 11.2 ± 1.1 | 6.8 ± 0.7 | [6] |

| 3a (6-desoxo-14-O-benzyloxymorphone) | H | H2 | -OBn | 0.02 ± 0.003 | 1.03 ± 0.08 | 2.41 ± 0.17 | [6] |

| 4a (6-desoxo-14-methoxymetopon) | -CH3 | H2 | -OCH3 | 0.12 ± 0.02 | 25.1 ± 2.5 | 13.0 ± 1.3 | [6] |

Table 2: In Vitro and In Vivo Functional Activity of N-methylmorphinan-6-one Analogs

| Compound | R5 | R6 | R14 | [35S]GTPγS EC50 (nM) | [35S]GTPγS Emax (%) | Hot-Plate ED50 (µg/kg, s.c.) | Reference |

| Oxymorphone (1) | H | =O | -OH | 4.35 ± 0.98 | 101 ± 3 | 79 | [6] |

| 14-O-methyloxymorphone (2) | H | =O | -OCH3 | 1.85 ± 0.35 | 105 ± 4 | 2.41 | [6] |

| 14-O-benzyloxymorphone (3) | H | =O | -OBn | 2.95 ± 0.54 | 104 ± 3 | 3.60 | [6] |

| 14-Methoxymetopon (4) | -CH3 | =O | -OCH3 | 3.28 ± 0.81 | 99.2 ± 2.8 | 1.66 | [6] |

| 1a (6-desoxo-oxymorphone) | H | H2 | -OH | 5.25 ± 1.15 | 98 ± 5 | 110 | [6] |

| 2a (6-desoxo-14-O-methyloxymorphone) | H | H2 | -OCH3 | 2.10 ± 0.45 | 102 ± 3 | 2.85 | [6] |

| 3a (6-desoxo-14-O-benzyloxymorphone) | H | H2 | -OBn | 1.15 ± 0.25 | 103 ± 4 | 1.25 | [6] |

| 4a (6-desoxo-14-methoxymetopon) | -CH3 | H2 | -OCH3 | 2.95 ± 0.54 | 104 ± 3 | 1.90 | [6] |

Structure-Activity Relationship Insights

The Influence of the C14-Substituent

The nature of the substituent at the C14 position plays a paramount role in determining the pharmacological profile of N-methylmorphinan-6-ones.

-

14-Hydroxy Group: The parent compound, oxymorphone, possesses a 14-hydroxyl group and exhibits high affinity for the MOR.

-

14-Alkoxy Groups: Introduction of a 14-methoxy group, as seen in 14-O-methyloxymorphone, not only increases the MOR affinity approximately 9-fold but also leads to a significant 40-fold increase in antinociceptive potency.[1] However, this modification does not necessarily improve the side-effect profile, with compounds like 14-O-methyloxymorphone still inducing typical opioid-like side effects such as respiratory depression and physical dependence.[6] Larger alkoxy groups, such as a benzyloxy group, also tend to enhance affinity and potency.[8]

The Role of the C5-Substituent

Modifications at the C5 position have been explored to fine-tune the activity and selectivity of these compounds.

-

5-Methyl Group: The introduction of a 5-methyl group, as in 14-methoxymetopon, maintains the high subnanomolar affinity for the MOR.[7] This substitution can lead to a more favorable side-effect profile, with reports of less respiratory depression, constipation, and abuse potential compared to conventional MOR agonists.[6]

The Impact of the C6-Carbonyl Group

The carbonyl group at the C6 position has been a target for extensive modification to alter the pharmacological properties.

-

Deletion of the 6-Carbonyl: The removal of the 6-keto function to yield 6-desoxo analogs does not significantly affect the binding affinity at the MOR for most derivatives.[6][8] For instance, the 6-desoxo counterparts of oxymorphone and 14-O-methyloxymorphone show similar binding profiles to their 6-keto parents.[6]

-

Conversion to other functionalities: The 6-carbonyl group can be chemically converted into various other functionalities, such as hydrazones, oximes, and cyano groups.[6][9] These modifications can lead to compounds with potent antinociceptive efficacies and potentially improved side-effect profiles.[6][9] For example, 6-cyano-N-methylmorphinans exhibit high affinity and selectivity for the MOR and are potent agonists both in vitro and in vivo.[6]

Experimental Protocols

The characterization of N-methylmorphinan-6-ones relies on a suite of well-established in vitro and in vivo assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of the compounds for different opioid receptors (mu, delta, and kappa).

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptors (hMOR, hDOR, hKOR).[6]

-

Competition Binding: The assay is performed in a competitive format where the test compound competes with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) for binding to the receptor.[6][8]

-

Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the test compound, is incubated to reach equilibrium.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein-coupled receptors, such as the opioid receptors.

Methodology:

-

Membrane Preparation: Similar to binding assays, membranes from CHO cells expressing the human MOR are used.[6]

-

Assay Components: The assay mixture includes the cell membranes, the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein. The reaction is allowed to proceed for a defined period.

-

Separation and Counting: The bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration. The amount of radioactivity is then measured.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a standard full agonist (e.g., DAMGO) are determined.[6]

In Vivo Antinociception Assays (Hot-Plate Test)

This assay assesses the analgesic efficacy of the compounds in animal models.

Methodology:

-

Animal Model: Mice are typically used for this assay.[6]

-

Drug Administration: The test compound is administered, usually via subcutaneous (s.c.) injection.[6]

-

Nociceptive Stimulus: At predetermined time points after drug administration, the mouse is placed on a heated surface (the "hot plate") maintained at a constant temperature.

-

Response Measurement: The latency for the mouse to exhibit a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated.[6]

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

References

- 1. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Chemical and Pharmacological Developments on 14-Oxygenated- N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of the 14-alkoxy group and the substitution in position 5 in N-methyl-14-alkoxymorphinan-6-ones on in vitro and in vivo pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacology, and Molecular Docking Studies on 6-Desoxo-N-methylmorphinans as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Introduction of a 6-cyano group in 14-oxygenated N-methylmorphinans influences in vitro and in vivo pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

The N-Substituent: A Key Modulator of Morphinan Functional Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

The morphinan (B1239233) scaffold, the structural foundation of a multitude of clinically significant opioids, possesses a critical locus for pharmacological modulation at the nitrogen atom (N-17). The identity of the substituent at this position, the N-substituent, profoundly dictates the functional activity of the molecule, capable of converting a potent agonist into a partial agonist or even a complete antagonist. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) governed by the N-substituent, details the experimental protocols used to elucidate these activities, and visualizes the key signaling pathways involved.

Structure-Activity Relationships: The Influence of the N-Substituent

The nature of the N-substituent on the morphinan skeleton is a primary determinant of its interaction with opioid receptors—mu (µ, MOP), delta (δ, DOP), and kappa (κ, KOP)—and its subsequent functional output.[1] The transition from agonist to antagonist activity is a well-established principle in morphinan SAR.

From Agonism to Antagonism:

-

N-Methyl Group: The prototypical N-methyl group, as seen in morphine and oxymorphone, is associated with potent agonist activity, primarily at the µ-opioid receptor.[2]

-

Larger N-Alkyl Groups: Replacing the N-methyl group with larger alkyl substituents, such as N-allyl (nalorphine, naloxone) or N-cyclopropylmethyl (naltrexone), classically results in a shift towards antagonist or partial agonist activity.[1][2] For instance, nalorphine, the N-allyl analog of morphine, was one of the first recognized opioid antagonists.[1] Similarly, naloxone (B1662785) and naltrexone, the N-allyl and N-cyclopropylmethyl analogs of oxymorphone respectively, are potent antagonists used clinically to reverse opioid overdose.[1]

-

N-Phenethyl Group: In contrast to the trend of larger N-substituents inducing antagonism, the N-phenethyl group often enhances agonist potency. N-phenethylnormorphine is significantly more potent than morphine.[3] This is attributed to the phenethyl group reaching an additional binding pocket within the µ-opioid receptor.[3] This enhancement in affinity and potency is also observed in the oxymorphone series.[1][4]

Biased Agonism:

The N-substituent can also influence the intracellular signaling cascade initiated upon receptor binding, a phenomenon known as biased agonism. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through G proteins (leading to analgesia) but also recruit β-arrestins (implicated in side effects like respiratory depression and tolerance).[5][6] Certain N-substituents can preferentially activate one pathway over the other. For example, some ligands have been designed to be G protein-biased, with the aim of producing potent analgesia with a reduced side-effect profile.[7]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a selection of N-substituted morphinans, illustrating the impact of the N-substituent on opioid receptor binding affinity and functional activity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Morphinans

| Compound | N-Substituent | µ (MOP) Ki (nM) | δ (DOP) Ki (nM) | κ (KOP) Ki (nM) | Reference |

| Morphine | -CH₃ | 6.5 | 260 | 380 | [1] |

| N-Phenethylnormorphine | -CH₂CH₂Ph | 0.93 | 110 | 150 | [1] |

| Oxymorphone | -CH₃ | 1.2 | 180 | 85 | [1] |

| N-Phenethyloxymorphone | -CH₂CH₂Ph | 0.7 | 95 | 45 | [1] |

| Naloxone | -CH₂CH=CH₂ | 1.8 | 25 | 15 | [1] |

| Naltrexone | -CH₂-c-Pr | 0.2 | 1.5 | 1.0 | [1] |

Table 2: In Vitro Functional Activity of N-Substituted Morphinans at the µ-Opioid Receptor

| Compound | N-Substituent | Assay | Parameter | Value | Reference |

| Morphine | -CH₃ | [³⁵S]GTPγS | EC₅₀ (nM) | 4.7 | [5] |

| N-Phenethylnormorphine | -CH₂CH₂Ph | [³⁵S]GTPγS | EC₅₀ (nM) | 0.3 | [1] |

| Oxymorphone | -CH₃ | [³⁵S]GTPγS | EC₅₀ (nM) | 2.5 | [1] |

| N-Phenethyloxymorphone | -CH₂CH₂Ph | [³⁵S]GTPγS | EC₅₀ (nM) | 0.2 | [1] |

| N-p-Nitrophenethylnorhydromorphone | -CH₂CH₂-p-NO₂-Ph | [³⁵S]GTPγS | EC₅₀ (nM) | 0.04 | [5] |

| N-m-Nitrophenethylnorhydromorphone | -CH₂CH₂-m-NO₂-Ph | [³⁵S]GTPγS | Antagonist | - | [5] |

Experimental Protocols

The characterization of N-substituted morphinans relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.[8] It involves the competition between an unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.[8][9]

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.[7]

-

Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U-69,593 for KOP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[8]

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.[10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation following agonist binding to a GPCR.[7] It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[7][11]

Protocol Outline:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Incubation: Receptor-containing membranes are incubated with GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.[7]

-

Termination and Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS.[7]

-

Quantification: Radioactivity on the filters is counted.

-

Data Analysis: Data are plotted as specific binding versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Emax (efficacy) values.[7]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an important signaling pathway in its own right.[12]

Protocol Outline (BRET-based):

-

Cell Line: A cell line co-expressing the opioid receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) is used.

-

Ligand Stimulation: Cells are treated with varying concentrations of the test compound.

-

BRET Measurement: Upon agonist-induced β-arrestin recruitment, Rluc and GFP are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.

-

Data Analysis: The BRET ratio is plotted against the ligand concentration to generate a dose-response curve, from which EC₅₀ and Emax values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Canonical G protein signaling pathway for opioid receptors.

Caption: β-Arrestin recruitment and signaling pathway.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Conclusion

The N-substituent is a pivotal determinant of morphinan pharmacology, offering a versatile handle to fine-tune functional activity. A thorough understanding of the structure-activity relationships at this position, underpinned by robust in vitro characterization, is essential for the rational design of novel opioid therapeutics. The ability to modulate the agonist/antagonist profile and potentially introduce bias in signaling pathways through modification of the N-substituent continues to be a fruitful area of research in the quest for safer and more effective analgesics.

References

- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Phenethylnormorphine - Wikipedia [en.wikipedia.org]

- 4. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]

- 5. The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments | MDPI [mdpi.com]

- 6. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]

The Genesis and Evolution of Morphinan Alkaloids: A Technical Guide to Their Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morphinan (B1239233) class of alkaloids, with morphine as its progenitor, represents a cornerstone of modern pharmacology, providing unparalleled analgesia while simultaneously presenting significant challenges related to addiction and side effects. This technical guide provides an in-depth exploration of the discovery and medicinal chemistry history of morphinan alkaloids. It traces the journey from the initial isolation of morphine from Papaver somniferum to the intricate structure-activity relationship (SAR) studies that have guided the development of a vast array of semi-synthetic and synthetic derivatives. This document details the biosynthesis of these complex molecules, the pharmacological profiles of key compounds, and the intracellular signaling cascades they trigger. Furthermore, it furnishes detailed experimental protocols for essential assays and presents quantitative data in a structured format to facilitate comparative analysis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the ongoing effort to design safer and more effective opioid analgesics.

Discovery and Early History

The history of morphinan alkaloids begins with the isolation of morphine from opium, the dried latex of the poppy plant Papaver somniferum. In 1804, the German pharmacist Friedrich Wilhelm Adam Sertürner successfully isolated and characterized the active principle of opium, which he named "morphium" after Morpheus, the Greek god of dreams.[1][2] This marked the dawn of alkaloid chemistry.[1][2] For over a century, the primary source of morphine was the labor-intensive process of harvesting opium. A significant advancement came from the Hungarian pharmacist János Kabay, who, in 1925, patented a "green method" for directly extracting morphine and other alkaloids from dried poppy straw, a process that was adopted worldwide and formed the basis of the modern opiate industry.[1][2]

Biosynthesis of Morphinan Alkaloids

In Papaver somniferum, morphinan alkaloids are synthesized through a complex biosynthetic pathway starting from the amino acid L-tyrosine. A key step in this pathway is the isomerization of (S)-reticuline to (R)-reticuline. The gene responsible for this conversion, STORR, is a fusion of two other genes and is pivotal for the production of morphine. The pathway then proceeds through a series of enzymatic transformations to yield thebaine, which serves as the precursor to both codeine and morphine.

Figure 1: Biosynthesis of Morphinan Alkaloids.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The morphinan scaffold has been a fertile ground for medicinal chemistry, with the goal of separating the potent analgesic effects from the detrimental side effects.[3][4] Structure-activity relationship (SAR) studies have been instrumental in guiding the chemical modifications of the morphine molecule.[5][6]

Key structural features of the morphinan nucleus that influence its pharmacological activity include:

-

The Phenolic 3-Hydroxyl Group: This group is crucial for analgesic activity. Masking this group, as in codeine (3-methoxy), significantly reduces binding affinity to the μ-opioid receptor and analgesic potency.[7] Codeine's analgesic effect is primarily due to its O-demethylation to morphine in the liver.

-

The 6-Hydroxyl Group: Modification of this group can have varied effects. Acetylation, as in heroin (3,6-diacetylmorphine), increases lipophilicity, leading to more rapid brain penetration and a more potent euphoric effect. Oxidation to a ketone, as in hydromorphone and oxymorphone, generally increases analgesic potency.[5][7]

-

The N-Methyl Group: The substituent on the nitrogen atom is a critical determinant of activity. Small alkyl groups generally retain agonist activity. However, replacing the methyl group with larger substituents, such as allyl (in naloxone) or cyclopropylmethyl (in naltrexone), confers opioid receptor antagonist properties.[8]

-

The C14 Position: Introduction of a hydroxyl group at C14, as seen in oxycodone and oxymorphone, often enhances μ-opioid receptor agonist activity.[9]

-

The C4-C5 Ether Bridge: Removal of this ether linkage generally reduces activity.

Quantitative Pharmacological Data

The affinity of morphinan alkaloids for the different opioid receptor subtypes (μ, δ, and κ) is a key determinant of their pharmacological profile. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Morphine | 1.2 - 1.168[7][10] | 150.2 (hypothetical)[11] | 75.8 (hypothetical)[11] |

| Codeine | >100[12] | - | - |

| Heroin (as 6-monoacetylmorphine) | 1.1[7] | - | - |

| Hydromorphone | 0.6[7] | - | - |

| Oxymorphone | <1[12] | - | - |

| Thebaine | - | - | - |

| Naloxone (B1662785) | 1.52[11] | - | - |

| Naltrexone | - | - | - |

| Buprenorphine | <1[12] | High affinity antagonist[13] | High affinity antagonist[13] |

| Etorphine | - | - | - |

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from various sources for comparative purposes.

Key Semi-Synthetic and Synthetic Morphinans

The chemical versatility of the morphinan structure has led to the development of numerous semi-synthetic and synthetic derivatives with diverse pharmacological properties.[3]

-

Codeine and Heroin: These are early semi-synthetic derivatives of morphine. Codeine is a widely used antitussive and mild analgesic, while heroin is a potent and highly addictive analgesic.

-

Naloxone and Naltrexone: These are opioid antagonists synthesized from thebaine.[2][14][15] They are crucial for treating opioid overdose and in the management of opioid addiction. The synthesis typically involves N-demethylation of an oxymorphone precursor followed by N-alkylation with an allyl or cyclopropylmethyl group.[2][16]

Figure 2: Simplified Synthesis of Naloxone and Naltrexone from Thebaine.

-

Buprenorphine and Etorphine: These are highly potent semi-synthetic opioids derived from thebaine. Buprenorphine is a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor, a profile that makes it useful for opioid addiction treatment.[13][17] Etorphine is an extremely potent analgesic, primarily used in veterinary medicine.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs).[18] Upon agonist binding, they initiate intracellular signaling cascades that ultimately lead to the observed pharmacological effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Figure 3: Opioid Receptor G-protein Signaling Pathway.

Experimental Methodologies

Opioid Receptor Binding Assay (Competitive Radioligand)

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[1]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., μ-opioid receptor).[1]

-

Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-DAMGO for the μ-opioid receptor).[1][11]

-

Test Compound: The morphinan alkaloid of interest.

-

Non-specific Binding Control: A non-selective opioid receptor antagonist at a high concentration (e.g., 10 µM Naloxone).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[1]

-

Scintillation Counter.[1]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[1]

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[18]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

In Vivo Analgesic Activity Assay (Hot Plate Test)

Objective: To assess the central analgesic activity of a test compound in rodents.[19][20]

Apparatus:

-

A commercially available hot plate analgesiometer with a precisely controlled surface temperature.[4]

-

A transparent Plexiglas cylinder to confine the animal on the hot plate.[4]

Procedure:

-

Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.[4]

-

Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[19][20]

-

Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) to different groups of animals via a specific route (e.g., intraperitoneally).[20][21]

-

Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 45, and 60 minutes), place the animals back on the hot plate and measure their reaction time.[20]

-

Data Analysis:

-

Compare the post-treatment latencies to the baseline latencies for each group.

-

A significant increase in reaction time in the test group compared to the vehicle control group indicates analgesic activity.[19]

-

The percentage of maximal possible effect (%MPE) can be calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Conclusion

The journey of morphinan alkaloids, from a crude plant extract to a diverse class of indispensable medicines, is a testament to the power of medicinal chemistry. The continuous effort to understand and manipulate the structure-activity relationships of the morphinan scaffold has yielded compounds with a wide spectrum of pharmacological activities, from potent analgesics to life-saving antagonists. However, the challenge of creating an ideal opioid analgesic with a high therapeutic index and low abuse potential remains. Future research will likely focus on developing biased agonists that selectively activate G-protein signaling pathways over β-arrestin pathways, potentially separating analgesia from adverse effects. Advances in computational chemistry and structural biology will undoubtedly continue to refine our understanding of opioid receptor-ligand interactions, paving the way for the next generation of morphinan-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Item - Structureâactivity relationships of opioid ligands - Loughborough University - Figshare [repository.lboro.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Structure activity relationship of Opiods | PPTX [slideshare.net]

- 6. Exploration of the SAR Connection between Morphinan- and Arylacetamide-Based κ Opioid Receptor (κOR) Agonists Using the Strategy of Bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. zenodo.org [zenodo.org]

- 13. Buprenorphine - Wikipedia [en.wikipedia.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN104230945B - The synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]

- 17. psychiatry.uams.edu [psychiatry.uams.edu]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In-Vivo Models for Management of Pain [scirp.org]

Thebaine: A Versatile Scaffold for the Semi-Synthesis of Morphinans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thebaine, a naturally occurring opium alkaloid, serves as a crucial and versatile starting material for the semi-synthesis of a wide array of clinically significant morphinans. Its unique chemical structure, featuring a conjugated diene system, provides a reactive handle for a variety of chemical transformations, enabling the production of potent analgesics, opioid antagonists, and mixed agonist-antagonists. This technical guide provides a comprehensive overview of the core synthetic strategies employed to convert thebaine into key morphinan (B1239233) drugs, including oxycodone, oxymorphone, naloxone, naltrexone (B1662487), and buprenorphine. Detailed experimental methodologies for pivotal reactions, quantitative data on reaction yields, and visual representations of synthetic workflows and signaling pathways are presented to facilitate a deeper understanding for researchers in drug development and medicinal chemistry.

Introduction

The morphinan skeleton is the foundational structure for a class of compounds that have profoundly impacted medicine, primarily through their interaction with the central nervous system's opioid receptors. While morphine and codeine can be directly isolated from the opium poppy (Papaver somniferum), thebaine, another constituent, is not used therapeutically in its natural form due to its stimulant and convulsive properties. However, the chemical architecture of thebaine makes it an invaluable precursor for the synthesis of more complex and therapeutically useful morphinans.[1] The semi-synthesis of these compounds from thebaine is a cornerstone of the pharmaceutical industry, providing essential medicines for pain management, addiction treatment, and overdose reversal.[2]

This guide will delve into the key chemical transformations that underpin the conversion of thebaine to vital semi-synthetic morphinans. These transformations primarily involve:

-

Oxidation and Reduction: Modification of the C-ring to introduce hydroxyl and ketone functionalities.

-

N-Demethylation: Removal of the N-methyl group to allow for the introduction of other substituents that modulate pharmacological activity.

-

O-Demethylation: Cleavage of the C3-methyl ether to yield a phenolic hydroxyl group, which is crucial for the activity of many opioid antagonists.

-

Diels-Alder Reaction: A [4+2] cycloaddition utilizing the diene system of thebaine to construct the etheno bridge characteristic of orvinols like buprenorphine.

-

Grignard Reaction: Addition of organomagnesium reagents to introduce bulky substituents, notably in the synthesis of buprenorphine.

Understanding these core reactions and their optimization is critical for the efficient and scalable production of these essential medicines.

Semi-Synthetic Pathways from Thebaine

The following sections outline the synthetic routes from thebaine to several key semi-synthetic morphinans.

Synthesis of Oxycodone and Oxymorphone

Oxycodone is a potent semi-synthetic opioid agonist widely used for the management of moderate to severe pain.[3] Its synthesis from thebaine is a well-established industrial process. Oxymorphone, the 3-hydroxylated analog of oxycodone, is another powerful analgesic and a key intermediate in the synthesis of opioid antagonists.

The conversion of thebaine to oxycodone typically involves a two-step process:

-

Oxidation: Thebaine is oxidized to 14-hydroxycodeinone. This is commonly achieved using oxidizing agents such as hydrogen peroxide in formic acid or peracetic acid.[4]

-

Reduction (Hydrogenation): The double bond in 14-hydroxycodeinone is then reduced to yield oxycodone. This is typically carried out via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).[3]

Oxymorphone can be synthesized from oxycodone by O-demethylation of the 3-methoxy group, often using reagents like boron tribromide (BBr₃).[5]

Synthesis of Naloxone and Naltrexone

Naloxone and naltrexone are opioid antagonists that are critical for reversing opioid overdoses and for the treatment of opioid and alcohol dependence.[4] Their synthesis also originates from thebaine, often via the intermediate oxymorphone.

The general synthetic strategy involves:

-

Synthesis of Oxymorphone: As described above, thebaine is converted to oxycodone, which is then O-demethylated to oxymorphone.

-